N-[1,1,1,3,3,3-hexafluoro-2-(phenylamino)propan-2-yl]acetamide
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Overview
Description
N-[1,1,1,3,3,3-hexafluoro-2-(phenylamino)propan-2-yl]acetamide: is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms imparts high thermal stability and resistance to oxidative degradation, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[1,1,1,3,3,3-hexafluoro-2-(phenylamino)propan-2-yl]acetamide typically involves the reaction of hexafluoropropylene with phenylamine under controlled conditions. The reaction proceeds through the formation of an intermediate, hexafluoroacetone, which is then hydrogenated to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: N-[1,1,1,3,3,3-hexafluoro-2-(phenylamino)propan-2-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using hydrogenation techniques.
Substitution: The presence of fluorine atoms makes it susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with varying functional groups.
Scientific Research Applications
Chemistry: N-[1,1,1,3,3,3-hexafluoro-2-(phenylamino)propan-2-yl]acetamide is used as a solvent and reagent in various organic synthesis reactions due to its high polarity and thermal stability .
Biology: In biological research, it is used in the study of enzyme mechanisms and protein folding due to its ability to stabilize certain protein conformations .
Industry: Industrially, it is used in the production of high-performance polymers and coatings that require resistance to harsh chemical environments .
Mechanism of Action
The mechanism by which N-[1,1,1,3,3,3-hexafluoro-2-(phenylamino)propan-2-yl]acetamide exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and van der Waals interactions, stabilizing specific molecular conformations and pathways .
Comparison with Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-propanol: A related compound used as a solvent and reagent in organic synthesis.
Hexafluoroisopropanol: Known for its high polarity and use in various chemical reactions.
Uniqueness: N-[1,1,1,3,3,3-hexafluoro-2-(phenylamino)propan-2-yl]acetamide is unique due to the presence of both fluorine atoms and a phenylamino group, which imparts distinct chemical properties such as enhanced stability and reactivity compared to other fluorinated compounds .
Properties
Molecular Formula |
C11H10F6N2O |
---|---|
Molecular Weight |
300.20 g/mol |
IUPAC Name |
N-(2-anilino-1,1,1,3,3,3-hexafluoropropan-2-yl)acetamide |
InChI |
InChI=1S/C11H10F6N2O/c1-7(20)18-9(10(12,13)14,11(15,16)17)19-8-5-3-2-4-6-8/h2-6,19H,1H3,(H,18,20) |
InChI Key |
MDICFEQKWOMVIC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(C(F)(F)F)(C(F)(F)F)NC1=CC=CC=C1 |
Origin of Product |
United States |
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